2-Amino-4-methyl-5-phenylfuran-3-carbonitrile
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Overview
Description
2-Amino-4-methyl-5-phenylfuran-3-carbonitrile is a heterocyclic compound that features a furan ring substituted with amino, methyl, phenyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile typically involves the reaction of substituted furans with appropriate reagents. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-phenylfuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Scientific Research Applications
2-Amino-4-methyl-5-phenylfuran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: This compound shares a similar structure but features a pyran ring instead of a furan ring.
Thiophene Derivatives: Compounds like 2-amino-4-methylthiophene-3-carbonitrile have similar functional groups but a different heterocyclic core.
Uniqueness
2-Amino-4-methyl-5-phenylfuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of amino, methyl, phenyl, and cyano groups allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
220696-21-9 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-amino-4-methyl-5-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-10(7-13)12(14)15-11(8)9-5-3-2-4-6-9/h2-6H,14H2,1H3 |
InChI Key |
NDXAUQBKYIDUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C#N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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